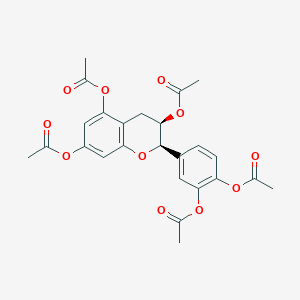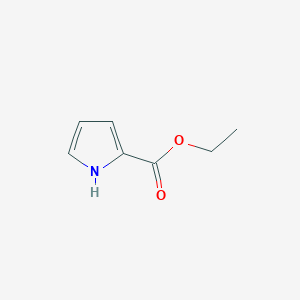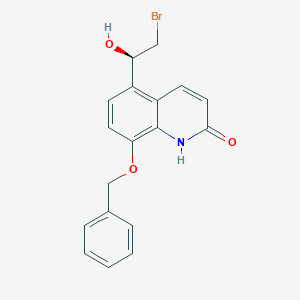
trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate, commonly known as CTDP, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. CTDP has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
CTDP exerts its pharmacological effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of various signaling pathways, including the G-protein-coupled signaling pathway, which ultimately results in the modulation of neurotransmitter release and the regulation of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
CTDP has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and seizure activity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CTDP in lab experiments is its potent pharmacological activity, which allows for the study of the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using CTDP is its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.
Direcciones Futuras
There are several future directions for the study of CTDP and its potential applications in scientific research. One area of interest is the development of novel therapeutic agents based on CTDP and other synthetic cannabinoids for the treatment of various diseases and conditions. Another area of interest is the study of the endocannabinoid system and its role in the regulation of immune function and inflammation. Additionally, further research is needed to elucidate the potential adverse effects of CTDP and other synthetic cannabinoids to ensure their safe use in scientific research.
Métodos De Síntesis
The synthesis of CTDP involves the reaction of 4'-propylbicyclohexyl-4-carboxylic acid with 4-cyanobenzoic acid and 3,5-difluorophenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain CTDP in its pure form.
Aplicaciones Científicas De Investigación
CTDP has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological and pathological conditions. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of chronic pain, inflammation, and epilepsy.
Propiedades
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2NO2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)23(27)28-19-12-21(24)20(14-26)22(25)13-19/h12-13,15-18H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMUSVWLHSDDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609470 |
Source


|
| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate | |
CAS RN |
145804-13-3 |
Source


|
| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)



![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)



